

# Repurposing Ketoconazole for Breast Cancer Brain Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ketoconazole |           |
| Cat. No.:            | B1139504     | Get Quote |

#### For Immediate Release

WINSTON-SALEM, NC – Preclinical research has identified the FDA-approved antifungal agent, **ketoconazole**, as a promising candidate for the treatment and prevention of breast cancer brain metastasis (BCBM), a condition with a historically dismal prognosis. This in-depth guide consolidates the key findings, experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals engaged in advancing oncology therapeutics.

# **Executive Summary**

Breast cancer is the second leading cause of brain metastases in women, with patients facing a median survival of only 6-18 months post-diagnosis.[1][2] A significant challenge in treating BCBM is the blood-brain barrier, which restricts the efficacy of many systemic therapies. Recent investigations have centered on repurposing existing drugs that can effectively cross this barrier and target the molecular drivers of brain metastasis.

A pivotal study has demonstrated that **ketoconazole** can selectively target and inhibit the growth of breast cancer cells that express a truncated, gain-of-function splice variant of the glioma-associated oncogene homolog 1 (GLI1), known as tGLI1.[3][4][5][6] This transcription factor is highly expressed in a majority of BCBM samples and is associated with the promotion of cancer stem cells (CSCs), preferential metastasis to the brain, and resistance to radiation therapy.[1]



Preclinical evidence indicates that **ketoconazole** and its novel derivative, KCZ-7, suppress tGLI1-mediated BCBM by inhibiting its DNA-binding activity.[3][4][5][6] This action, in turn, downregulates the expression of stemness genes such as Nanog and OCT4.[3][4][5][6] In vivo studies have shown that systemic administration of **ketoconazole** not only prevents the formation of brain metastases from circulating tGLI1-positive breast cancer cells but also inhibits the progression of established metastatic lesions.[3][4] Notably, a derivative, KCZ-7, has exhibited enhanced blood-brain barrier penetration and greater efficacy in reducing the frequency of BCBM in mouse models.[3][4]

These promising preclinical findings have prompted the initiation of a window-of-opportunity clinical trial (NCT03796273) to evaluate the safety, blood-brain barrier penetrance, and biological activity of **ketoconazole** in patients with recurrent glioma and breast cancer brain metastases.[1][7][8]

# Mechanism of Action: Targeting the tGLI1 Transcription Factor

The primary mechanism through which **ketoconazole** exerts its anti-tumor activity in the context of BCBM is the inhibition of the tGLI1 transcription factor.

#### The Role of tGLI1 in Breast Cancer Brain Metastasis

tGLI1 is a tumor-specific, truncated isoform of the GLI1 protein, a key effector in the Hedgehog signaling pathway.[1] However, tGLI1 can also be activated through non-canonical pathways.[3] Its expression is enriched in BCBM and is correlated with:

- Promotion of Cancer Stem Cells (CSCs): tGLI1 drives the expression of genes associated with stemness, such as Nanog and OCT4, leading to an expansion of the CSC population that is implicated in metastasis and therapeutic resistance.[3][4][5][6]
- Preferential Brain Metastasis: tGLI1 expression has been shown to mediate the colonization of breast cancer cells in the brain.[3][4]
- Therapeutic Resistance: Elevated tGLI1 levels are associated with resistance to radiotherapy.[1]



## **Ketoconazole's Inhibition of tGLI1 Activity**

Mechanistic studies have revealed that **ketoconazole** and its derivative KCZ-7 inhibit tGLI1's function by preventing its binding to DNA.[3][4][5][6] This disruption of tGLI1's transcriptional activity leads to the downregulation of its target genes, thereby suppressing the malignant phenotype. Another proposed mechanism involves the disruption of the functional interaction between tGLI1 and STAT3.[1]



Click to download full resolution via product page

**Ketoconazole**'s signaling pathway inhibition.

# **Preclinical Data**



The potential of **ketoconazole** and its derivatives in treating BCBM is supported by robust in vitro and in vivo preclinical data.

# **In Vitro Efficacy**

**Ketoconazole** has been shown to selectively kill tGLI1-expressing breast cancer cells, with heightened efficacy against the cancer stem cell subpopulation, while sparing cells that do not express tGLI1.[3][4]

Table 1: In Vitro Activity of **Ketoconazole** and Derivatives

| Cell Line     | Vector  | IC50 (μM) - 72h |
|---------------|---------|-----------------|
| MDA-MB-231BRM | Control | > 20            |
| GLI1          | > 20    |                 |
| tGLI1         | 2.5     | _               |
| SKBRM         | Control | > 20            |
| GLI1          | > 20    |                 |
| tGLI1         | 2.0     | _               |

Data extracted from Doheny et al., Cancers, 2022.

### In Vivo Efficacy in Mouse Models

Two experimental mouse models of breast cancer metastasis have demonstrated the in vivo potential of **ketoconazole** and its derivatives.

In a prevention model, systemic administration of **ketoconazole** prior to the introduction of tGLI1-positive breast cancer cells into circulation significantly reduced the colonization of these cells in the brain.

Table 2: In Vivo Prevention of Brain Metastasis with Ketoconazole



| Treatment Group         | Mean Brain<br>Bioluminescence<br>(photons/s) | p-value |
|-------------------------|----------------------------------------------|---------|
| Vehicle                 | ~1.5 x 10^6                                  | < 0.01  |
| Ketoconazole (50 mg/kg) | ~0.5 x 10^6                                  | < 0.01  |

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

In a treatment model, **ketoconazole** administration was initiated after the detection of established brain metastases. The treatment led to a significant suppression of metastatic progression.

Table 3: In Vivo Treatment of Established Brain Metastasis

| Treatment Group         | Fold Change in Brain<br>Bioluminescence | p-value |
|-------------------------|-----------------------------------------|---------|
| Vehicle                 | ~25                                     | < 0.05  |
| Ketoconazole (50 mg/kg) | ~5                                      | < 0.05  |

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

### **Blood-Brain Barrier Penetration**

Mass spectrometry analysis confirmed that **ketoconazole** and its derivatives can cross the blood-brain barrier. The novel derivative, KCZ-7, demonstrated superior brain penetration compared to the parent compound.

Table 4: Blood-Brain Barrier Penetration of Ketoconazole and Derivatives



| Compound (50<br>mg/kg) | Mean Brain<br>Concentration<br>(ng/g) | Mean Serum<br>Concentration<br>(ng/mL) | Brain/Serum Ratio |
|------------------------|---------------------------------------|----------------------------------------|-------------------|
| Ketoconazole           | ~100                                  | ~2000                                  | ~0.05             |
| KCZ-5                  | ~50                                   | ~1500                                  | ~0.03             |
| KCZ-7                  | ~400                                  | ~2500                                  | ~0.16             |

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

# **Clinical Development**

The encouraging preclinical data provided a strong rationale for investigating **ketoconazole** in a clinical setting for patients with BCBM.

# Phase I "Window-of-Opportunity" Trial (NCT03796273)

A phase I clinical trial was initiated to assess the side effects and efficacy of **ketoconazole** administered prior to surgery in patients with recurrent glioma or breast cancer that has metastasized to the brain.[7][8]

#### Trial Design:

- Objective: To evaluate the safety, tolerability, and blood-brain barrier penetration of ketoconazole. A key exploratory objective is to measure the modulation of tGLI1 expression and its signaling pathway in the resected tumor tissue.[7]
- Patient Population: Patients with recurrent glioma or breast cancer with brain metastases scheduled for surgical resection.[7]
- Treatment Protocol: Patients in the experimental arm receive oral ketoconazole at a dose of 400 mg twice daily for 4-7 days leading up to surgery.[7]
- Primary Outcome Measures:
  - Incidence of adverse events.



- Concentration of **ketoconazole** in plasma and resected brain tumor tissue.
- Secondary Outcome Measures:
  - Change in tGLI1 expression in tumor tissue.

As of the latest updates, the trial is ongoing, and results on the primary and secondary outcome measures have not yet been publicly reported.



Click to download full resolution via product page

Workflow of the NCT03796273 clinical trial.

# **Experimental Protocols**



The following are summaries of the key experimental protocols employed in the preclinical evaluation of **ketoconazole** for BCBM.

# **Cell Culture and Reagents**

- Cell Lines: Human breast cancer cell lines MCF7, MCF10A, BT-20, and SKBR3 were utilized. Isogenic cell lines stably expressing control, GLI1, or tGLI1 vectors were generated.
- Reagents: Ketoconazole was obtained from a commercial supplier. The novel derivatives
   KCZ-5 and KCZ-7 were synthesized based on the ketoconazole scaffold.

## In Vitro Cell Viability Assay

- Seeding: Cells were seeded in 96-well plates.
- Treatment: Cells were treated with a dose range of **ketoconazole** or its derivatives.
- Analysis: Cell viability was assessed at 24, 48, and 72 hours post-treatment using a standard MTT or similar colorimetric assay. The half-maximal inhibitory concentration (IC50) was calculated.

#### In Vivo Mouse Models of Brain Metastasis

- Animal Model: Female athymic nude mice were used.
- Cell Inoculation: Luciferase-expressing human breast cancer cells were administered via intracardiac injection to model the circulation of tumor cells and subsequent metastasis.
- Treatment:
  - Prevention Model: Mice received intraperitoneal injections of ketoconazole (50 mg/kg) or vehicle 24 hours prior to cell inoculation and three times per week thereafter.
  - Treatment Model: Treatment with **ketoconazole** (50 mg/kg) or vehicle was initiated upon the detection of brain metastases via bioluminescent imaging.
- Monitoring: Tumor burden in the brain and other organs was monitored bi-weekly using an in vivo imaging system to detect bioluminescence.



• Endpoint Analysis: At the conclusion of the study, brains and other organs were harvested for ex vivo bioluminescence imaging and histological analysis.

# Mass Spectrometry for Blood-Brain Barrier Penetration

- Sample Collection: Tumor-naive mice were treated with a single intraperitoneal dose of ketoconazole or its derivatives (50 mg/kg). Blood and brain tissue were collected at specified time points.
- Sample Preparation: Brain tissue was homogenized, and both brain homogenates and serum samples were processed for analysis.
- Analysis: The concentrations of the compounds in the brain and serum were quantified using liquid chromatography-mass spectrometry (LC-MS).

### **Chromatin Immunoprecipitation (ChIP)**

- Cross-linking: Cells were treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The cross-linked chromatin was sheared into smaller fragments using sonication.
- Immunoprecipitation: An antibody specific to tGLI1 was used to immunoprecipitate the tGLI1-DNA complexes.
- DNA Purification: The DNA was purified from the immunoprecipitated complexes.
- Analysis: The purified DNA was analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) to identify the DNA sequences bound by tGLI1.

### **Future Directions**

The preclinical success of **ketoconazole** and its derivatives in targeting tGLI1-positive BCBM has paved the way for further investigation. Key future directions include:

Completion and Analysis of the NCT03796273 Trial: The results of this trial will provide
crucial insights into the safety, tolerability, and central nervous system penetrance of
ketoconazole in patients, as well as its on-target activity.



- Further Development of KCZ-7: Given its superior blood-brain barrier penetration and efficacy in preclinical models, KCZ-7 warrants further development as a potential therapeutic for BCBM.
- Biomarker Development: The identification of a robust biomarker to select patients with tGLI1-positive tumors will be essential for the clinical application of this therapeutic strategy.
- Combination Therapies: Investigating the efficacy of ketoconazole or its derivatives in combination with other treatment modalities, such as radiation therapy or targeted therapies, could lead to synergistic anti-tumor effects.

### Conclusion

The repurposing of **ketoconazole** as a therapeutic agent for breast cancer brain metastasis represents a promising and innovative approach to addressing a significant unmet medical need. The strong preclinical evidence for its mechanism of action and in vivo efficacy, coupled with the ongoing clinical investigation, underscores the potential of this strategy to improve outcomes for patients with this devastating disease. The continued exploration of **ketoconazole** and its more potent derivatives could herald a new therapeutic option for a patient population with limited effective treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mims.com [mims.com]
- 2. researchgate.net [researchgate.net]
- 3. An FDA-Approved Antifungal, Ketoconazole, and Its Novel Derivative Suppress tGLI1-Mediated Breast Cancer Brain Metastasis by Inhibiting the DNA-Binding Activity of Brain Metastasis-Promoting Transcription Factor tGLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ketoconazole (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]



- 6. [Ketoconazole treatment of candidiasis in children: clinico-pharmacokinetic study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nizoral (ketoconazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. An FDA-Approved Antifungal, Ketoconazole, and Its Novel Derivative Suppress tGLI1-Mediated Breast Cancer Brain Metastasis by Inhibiting the DNA-Binding Activity of Brain Metastasis-Promoting Transcription Factor tGLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Repurposing Ketoconazole for Breast Cancer Brain Metastasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139504#exploring-ketoconazole-s-potential-in-treating-breast-cancer-brain-metastasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com